5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide
Description
Properties
CAS No. |
1286754-17-3 |
|---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)pentanehydrazide |
InChI |
InChI=1S/C9H13N3O3/c10-11-7(13)3-1-2-6-12-8(14)4-5-9(12)15/h4-5H,1-3,6,10H2,(H,11,13) |
InChI Key |
HGDLVVAFLRBLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of 5-Maleimidovaleric Acid
The most direct route involves converting 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (5-Maleimidovaleric acid, CAS 57078-99-6) into its hydrazide derivative. This method leverages the reactivity of the terminal carboxylic acid with hydrazine hydrate under coupling conditions.
Procedure :
-
Activation of Carboxylic Acid : The carboxylic acid group is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This step forms an active ester intermediate.
-
Hydrazine Conjugation : Hydrazine hydrate is introduced to the activated ester, resulting in nucleophilic substitution to form the hydrazide bond. The reaction is typically conducted in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.
Reaction Scheme :
Purification :
The crude product is isolated via precipitation in cold diethyl ether, followed by recrystallization from ethanol/water or chromatographic purification (silica gel, eluent: ethyl acetate/methanol).
Maleimide Ring Formation from Hydrazide Precursors
An alternative approach involves synthesizing the maleimide moiety after introducing the hydrazide group. This method is less common due to the sensitivity of hydrazides to oxidation but offers flexibility in modular synthesis.
Procedure :
-
Synthesis of 5-Aminopentanehydrazide : Pentanehydrazide is functionalized with an amine group via reductive amination or Gabriel synthesis.
-
Maleic Anhydride Cyclization : The amine reacts with maleic anhydride in acetic acid under reflux, forming the maleimide ring through cyclodehydration.
Reaction Scheme :
Challenges :
-
Competing side reactions, such as over-oxidation of the hydrazide group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Coupling Agents : EDC combined with hydroxybenzotriazole (HOBt) improves hydrazide formation efficiency by reducing racemization.
-
Hydrazine Excess : A 2:1 molar ratio of hydrazine hydrate to carboxylic acid ensures complete conversion.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), retention time: 8.2 minutes.
-
Mass Spectrometry : [M+H]⁺ at m/z 226.1 (calculated: 225.1).
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazinolysis | High efficiency, minimal steps | Requires anhydrous conditions | 60–75% |
| Modular Synthesis | Flexible for derivatives | Low yields, complex purification | 30–45% |
Industrial and Regulatory Considerations
Chemical Reactions Analysis
Reactivity of the Hydrazide Group
The hydrazide (–NH–NH₂) group participates in nucleophilic and condensation reactions.
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Acylation | Acyl chlorides, anhydrides | Acylhydrazides | Prodrug synthesis |
| Hydrazone Formation | Aldehydes/ketones | Hydrazones | Bioconjugation, sensors |
| Oxidation | HNO₃, Fe³⁺, or O₂ | Nitriles | Functional material synthesis |
-
Key Mechanism : The hydrazide’s lone pair on nitrogen facilitates nucleophilic attack. Hydrazone formation proceeds via Schiff base chemistry under mild acidic conditions.
Maleimide Reactivity
The maleimide group (2,5-dioxopyrrole) undergoes Michael additions and cycloadditions.
-
Kinetics : Thiol-maleimide reactions occur rapidly at pH 6.5–7.5, with second-order rate constants ~10³ M⁻¹s⁻¹.
Crosslinking and Polymerization
The compound serves as a crosslinker due to its bifunctionality:
| Target | Functional Group | Crosslinked Product | Conditions |
|---|---|---|---|
| Amines | Hydrazide (–NH–NH₂) | Polyurea/polyhydrazide networks | Basic pH, RT |
| Thiols | Maleimide | Thioether-linked hydrogels | Neutral pH, 25–37°C |
Reduction and Functionalization
The hydrazide group can be reduced to amines, enabling further derivatization:
| Reducing Agent | Product | Application |
|---|---|---|
| LiAlH₄ | Primary amines | Peptide mimetics |
| H₂/Pd-C | Amines with retained maleimide | Targeted drug delivery |
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocycles:
| Reaction | Conditions | Product |
|---|---|---|
| Triazole Formation | Cu(I)-catalyzed azide-alkyne | 1,2,3-Triazole derivatives |
| Lactam Synthesis | Acidic hydrolysis | 6-membered lactams |
Limitations and Research Gaps
-
Data Scarcity : Quantitative kinetic data (e.g., activation energy) for specific reactions are unavailable in open literature.
-
Stability : Maleimide-thioether adducts may undergo retro-Michael reactions in vivo, requiring further study.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11N3O4
- Molecular Weight : 197.19 g/mol
- CAS Number : 57078-99-6
The structure of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide features a pyrrole ring with hydrazide functionality, which is crucial for its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its derivatives have been evaluated for various biological activities:
- Antimicrobial Activity : Studies have indicated that compounds derived from this compound exhibit significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Bioconjugation and Drug Delivery
The compound serves as a non-cleavable linker in bioconjugation applications. Its maleimide group allows for selective conjugation to thiol-containing biomolecules, making it suitable for:
- Antibody-Drug Conjugates (ADCs) : The incorporation of this compound into ADCs enhances the stability and efficacy of the conjugates by providing a robust linkage that withstands physiological conditions .
Data Summary
| Application Area | Observed Effects | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against Gram-positive bacteria | |
| Bioconjugation | Stable linker for antibody-drug conjugates |
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial properties using the disc diffusion method. The results demonstrated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, the compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls .
Case Study 2: Application in Drug Delivery Systems
Another study focused on the role of this compound as a linker in the development of ADCs. The research highlighted how this compound facilitated the stable attachment of cytotoxic agents to monoclonal antibodies. In vitro assays demonstrated enhanced cytotoxicity against cancer cell lines compared to unconjugated drugs .
Mechanism of Action
The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide involves its ability to form covalent bonds with nucleophilic groups, such as thiols and amines. This reactivity is primarily due to the maleimide group, which undergoes Michael addition reactions. The molecular targets and pathways involved include various enzymes and proteins that contain reactive cysteine residues, facilitating the study of protein function and inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to analogs based on chain length, functional groups, and core heterocycles (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Chain Length: The pentane chain in the target compound provides greater flexibility and lipophilicity compared to propane analogs, enhancing membrane permeability in drug delivery systems .
- Functional Group: Hydrazide-terminated analogs exhibit higher nucleophilicity than carboxylic acid derivatives, favoring pH-sensitive hydrazone bond formation in nanoparticle systems (e.g., Pt(II)-PLGA hybrids) .
Bioconjugation Potential
- The hydrazide group in the target compound enables efficient conjugation with carbonyl-containing molecules (e.g., antibodies, drugs) under mildly acidic conditions, a critical feature for pH-responsive drug release .
- In contrast, carboxylic acid analogs (e.g., CAS 57078-99-6) require carbodiimide crosslinkers for amide bond formation, limiting their utility in dynamic systems .
Drug Delivery Performance
- The target compound’s pentane spacer improves payload release kinetics in nanoparticles compared to shorter-chain analogs like 3-(2,5-dioxo-pyrrol-1-yl)propanehydrazide, which may suffer from steric hindrance .
- Cyclohexane-based analogs (e.g., trans-4-((2,5-dioxo-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid) introduce rigidity, reducing conformational flexibility but enhancing serum stability .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Compound | Solubility (PBS, pH 7.4) | LogP | Stability (pH 5.0) |
|---|---|---|---|
| Target Compound | Moderate | 1.2 | High (hydrazide) |
| 3-(2,5-Dioxo-pyrrol-1-yl)propanehydrazide | High | 0.5 | Moderate |
| CAS 57078-99-6 (pentanoic acid) | High | -0.3 | Low (carboxylic acid) |
| QM-4224 (thienoimidazol) | Low | 2.1 | High |
Notes:
Biological Activity
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 197.19 g/mol
- CAS Number : 57078-99-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as a non-cleavable linker for bio-conjugation, which is significant in drug delivery systems. The presence of a maleimide group allows for selective conjugation with thiol-containing biomolecules, enhancing the specificity and efficacy of therapeutic agents.
Biological Activity
The compound exhibits several biological activities:
- Antitumor Activity : Research indicates that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. This is likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study Examples
-
Antitumor Efficacy :
- In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7). The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent cell death.
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting a promising alternative for treating resistant infections.
-
Anti-inflammatory Potential :
- Animal models treated with this compound showed a significant reduction in edema and inflammatory markers in conditions such as arthritis. The compound's mechanism involved the inhibition of NF-kB signaling pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide?
Answer:
The compound is synthesized via hydrazide functionalization of precursor molecules. A common approach involves:
- Step 1: Reacting a pyrrolidone derivative (e.g., 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid) with hydrazine hydrate under reflux in ethanol to form the hydrazide moiety.
- Step 2: Purification via preparative thin-layer chromatography (TLC) using silica gel GF254 with dichloromethane:petroleum ether (1:1) as the mobile phase .
- Validation: Monitor reaction progress using TLC and confirm purity via melting point analysis or HPLC.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- FT-IR: Confirm the presence of the hydrazide (-CONHNH₂) group via N-H stretching (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) bands.
- NMR: Use ¹H/¹³C NMR to resolve the pyrrolidone ring protons (δ 2.5–3.5 ppm) and hydrazide NH₂ protons (δ 4.0–5.0 ppm).
- X-ray Crystallography: Determine crystal packing and hydrogen-bonding interactions (e.g., monoclinic P21/n space group with unit cell parameters a=10.977 Å, b=7.688 Å, c=15.887 Å) .
Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Reaction Path Search: Employ software like Gaussian or COMSOL Multiphysics to predict optimal conditions (e.g., solvent polarity, temperature) for hydrazide formation .
- Data-Driven Optimization: Apply machine learning to analyze historical reaction data (e.g., yields, byproducts) and recommend parameter adjustments .
Advanced: How should researchers resolve contradictions in reported reaction yields for hydrazide derivatives?
Answer:
- Variable Screening: Use factorial design to isolate critical factors (e.g., reaction time, stoichiometry) affecting yield discrepancies .
- Reproducibility Checks: Validate reported protocols by replicating conditions (e.g., solvent purity, inert atmosphere) and comparing TLC profiles .
- Byproduct Analysis: Characterize impurities via LC-MS to identify side reactions (e.g., over-oxidation or hydrolysis) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Storage: Keep in a dry, ventilated environment at 2–8°C to prevent degradation .
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: What role does the hydrazide group play in forming coordination complexes or supramolecular assemblies?
Answer:
- Ligand Design: The hydrazide group acts as a chelating agent, binding to transition metals (e.g., Cu²⁺, Fe³⁺) via NH₂ and carbonyl oxygen, enabling applications in metallacrown synthesis .
- Hydrogen Bonding: Structural studies reveal intermolecular N-H···O interactions that stabilize crystal lattices, critical for designing porous materials .
Advanced: How can this compound be applied in drug discovery or bioactivity studies?
Answer:
- Scaffold Functionalization: Modify the pentanehydrazide chain with bioactive moieties (e.g., arylpiperazines) to target neurological or anticonvulsant pathways .
- In Silico Screening: Use molecular docking to predict binding affinity with enzymes (e.g., acetylcholinesterase) and prioritize synthetic targets .
- Toxicity Profiling: Assess cytotoxicity via MTT assays on human cell lines before advancing to in vivo models .
Basic: What solvents and reaction conditions stabilize this compound during synthesis?
Answer:
- Preferred Solvents: Anhydrous ethanol or chloroform minimizes hydrolysis of the hydrazide group .
- Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and thermal stability.
- pH Sensitivity: Avoid strongly acidic/basic conditions to prevent decomposition of the pyrrolidone ring .
Advanced: What strategies enhance the compound’s stability in long-term storage?
Answer:
- Lyophilization: Freeze-dry the compound to remove residual solvents and prevent hygroscopic degradation .
- Inert Packaging: Store under argon in amber glass vials to block light and oxygen exposure .
- Stability Studies: Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .
Advanced: How does the electronic structure of the pyrrolidone ring influence reactivity?
Answer:
- Electron-Withdrawing Effect: The 2,5-dioxo groups activate the pyrrolidone ring toward nucleophilic attack at the carbonyl carbon, facilitating functionalization .
- Conformational Analysis: DFT studies reveal that ring puckering modulates steric hindrance, impacting regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
